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Compound of Interest

Compound Name: 2-Furylacetone

Cat. No.: B1296154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-furylacetone (also known as

1-(2-furyl)-2-propanone), a significant flavor and fragrance compound. This document details its

chemical properties, synthesis, sensory profile, applications, and analytical and sensory

evaluation protocols.

Introduction to 2-Furylacetone
2-Furylacetone is a heterocyclic organic compound naturally found in a variety of foods and

beverages, including coffee, roasted nuts, and bread. It is a key contributor to the desirable

roasted, sweet, and slightly fruity notes in many food products. Its formation is often associated

with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that

gives browned food its distinctive flavor. In the flavor and fragrance industry, 2-furylacetone is

used to impart or enhance caramel, fruity, and spicy notes.

Physicochemical and Organoleptic Properties
A summary of the key physicochemical and sensory properties of 2-furylacetone is presented

in Table 1.

Table 1: Physicochemical and Organoleptic Properties of 2-Furylacetone
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Property Value Reference

Chemical Name 1-(2-Furyl)-2-propanone [1]

Synonyms
2-Furylacetone, Furfuryl methyl

ketone
[2]

CAS Number 6975-60-6 [1]

FEMA Number 2496 [1][2]

Molecular Formula C₇H₈O₂ [1]

Molecular Weight 124.14 g/mol [1]

Appearance
Pale yellow to yellow clear

liquid
[1]

Odor Profile
Herbal, caramellic, fruity, spicy,

radish
[1]

Flavor Profile Green, burnt, radish [1]

Boiling Point 179-180 °C at 760 mmHg [1]

Melting Point 28-30 °C [1]

Flash Point 65 °C (149 °F) [1]

Solubility

Soluble in alcohol and

triacetin; slightly soluble in

water.

[1]

Synthesis of 2-Furylacetone
While a specific detailed industrial synthesis protocol is proprietary, 2-furylacetone can be

synthesized through several general laboratory methods. Two common routes are the Friedel-

Crafts acylation of furan and synthesis from furfural.

3.1. Synthesis via Friedel-Crafts Acylation of Furan (General Protocol)

This method involves the acylation of furan with an appropriate acylating agent in the presence

of a Lewis acid catalyst.
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Principle: The furan ring undergoes electrophilic substitution with an acyl group.

Reactants: Furan, Acetic Anhydride (or Acetyl Chloride)

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or a milder catalyst like a supported

heteropolyacid[3].

General Procedure:

Dissolve furan in a suitable inert solvent (e.g., dichloromethane, carbon disulfide).

Cool the mixture in an ice bath.

Slowly add the Lewis acid catalyst while stirring.

Add the acylating agent (e.g., acetic anhydride) dropwise, maintaining a low temperature.

After the addition is complete, allow the reaction to proceed at a controlled temperature

until completion (monitored by TLC or GC).

Quench the reaction by carefully adding it to ice-water.

Separate the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and

then with brine.

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

Remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation.

3.2. Synthesis from Furfural (General Protocol)

This route involves the conversion of furfural, a readily available bio-based chemical, to 2-
furylacetone. This is a multi-step process.

Principle: Conversion of the aldehyde group of furfural to a propanone side chain.

General Steps:
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Step 1: Grignard Reaction: React furfural with a methylmagnesium halide (e.g., CH₃MgBr)

to form 1-(2-furyl)ethanol.

Step 2: Oxidation: Oxidize the resulting secondary alcohol to 2-acetylfuran using an

oxidizing agent like pyridinium chlorochromate (PCC).

Step 3: Homologation: Convert 2-acetylfuran to 2-furylacetone. This can be achieved

through various methods, such as the Darzens condensation followed by rearrangement

and decarboxylation.

Synthesis of 2-Furylacetone
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Caption: General synthetic routes to 2-furylacetone.

Analytical Protocols
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is the standard method for the identification and quantification of volatile flavor

compounds like 2-furylacetone in various matrices.

Sample Preparation (General Protocol for a Liquid Matrix like Coffee):
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Obtain a representative sample of the coffee brew.

For headspace analysis, place a known volume (e.g., 5 mL) of the coffee into a headspace

vial.

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of 2-
furylacetone or a compound with similar chemical properties and retention time).

For liquid-liquid extraction, extract the sample with a suitable solvent (e.g.,

dichloromethane). Concentrate the extract to a known volume.

GC-MS Conditions (Illustrative):

GC System: Agilent 7890B GC or equivalent.

MS System: Agilent 5977A MSD or equivalent.

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Injector Temperature: 250 °C.

Oven Program: Start at 40 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-350.

Quantification: Use selected ion monitoring (SIM) of characteristic ions for 2-furylacetone
(e.g., m/z 124, 81, 53) for higher sensitivity and selectivity.
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GC-MS Analysis Workflow
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Caption: General workflow for GC-MS analysis of 2-furylacetone.

Sensory Evaluation Protocols
Sensory evaluation is crucial for understanding the flavor and fragrance impact of 2-
furylacetone.

5.1. Odor and Flavor Profile Description

Panel: A trained sensory panel of at least 8-10 assessors.

Sample Preparation: Prepare a solution of 2-furylacetone in a neutral solvent (e.g., water,

ethanol, or propylene glycol) at a concentration above its detection threshold (e.g., 1-10

ppm).

Procedure:
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Present the sample to the panelists in coded, odorless glass containers.

Ask panelists to describe the odor and flavor attributes using a standardized vocabulary.

Common descriptors for 2-furylacetone include caramellic, fruity, spicy, and slightly burnt

or radish-like[1].

5.2. Odor Threshold Determination

Method: Ascending forced-choice method (e.g., 3-Alternative Forced Choice, 3-AFC).

Procedure:

Prepare a series of dilutions of 2-furylacetone in the desired matrix (e.g., water, beer, or a

model beverage).

Present three samples to each panelist, two of which are blanks (matrix only) and one

contains the diluted 2-furylacetone.

Ask the panelist to identify the "odd" sample.

Start with a very low concentration and increase it in steps until the panelist can

consistently identify the correct sample.

The group threshold is typically calculated as the geometric mean of the individual

thresholds.

Applications in Flavor and Fragrance Formulations
2-furylacetone is a versatile ingredient used in a wide range of flavor and fragrance

applications.

Table 2: Applications of 2-Furylacetone in Flavor Formulations
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Application
Typical Use Level (ppm in
final product)

Desired Effect

Coffee Flavors 0.1 - 2.0
Enhances roasted and slightly

sweet notes.

Chocolate/Cocoa Flavors 0.5 - 5.0
Contributes to the cooked,

caramellic notes.

Baked Goods (e.g., Bread,

Cookies)
0.2 - 3.0

Provides a freshly baked,

roasted grain character.

Roasted Nut Flavors 1.0 - 10.0
Boosts the roasted and nutty

profile.

Savory/Meaty Flavors 0.1 - 1.0
Adds a subtle roasted,

browned background note.

Fruit Flavors (e.g., Strawberry,

Raspberry)
0.05 - 0.5

Adds complexity and a

"cooked fruit" dimension.

Note: Use levels are indicative and should be optimized based on the specific application and

desired sensory profile.

Stability and Handling
Stability: Furan derivatives, including 2-furylacetone, can be susceptible to degradation

under certain conditions. They are generally more stable in slightly acidic conditions (pH 3-5)

and can degrade in neutral to alkaline environments.[4] Exposure to high temperatures, light,

and oxygen can also lead to degradation.[4][5]

Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert

atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Handling: Wear appropriate personal protective equipment (gloves, safety glasses). 2-
furylacetone is an irritant to the eyes, respiratory system, and skin[6].

Signaling Pathways (Hypothesized)
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Currently, there is no specific research available detailing the exact olfactory receptors or

signaling pathways involved in the perception of 2-furylacetone. However, like other volatile

organic compounds, it is perceived through the olfactory system.

Hypothesized Olfactory Perception Pathway
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Olfactory Receptor
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Caption: A generalized and hypothesized pathway for olfactory perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

